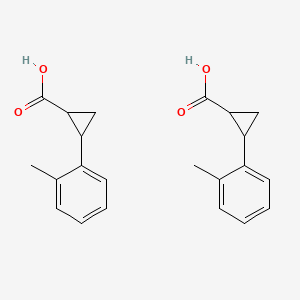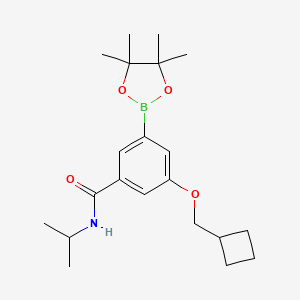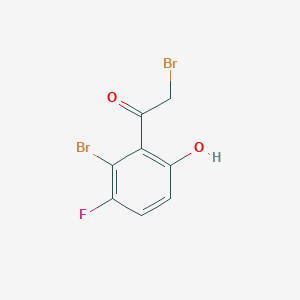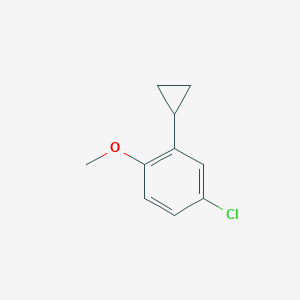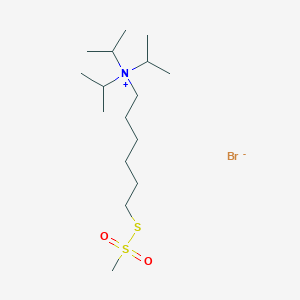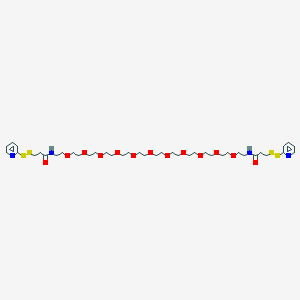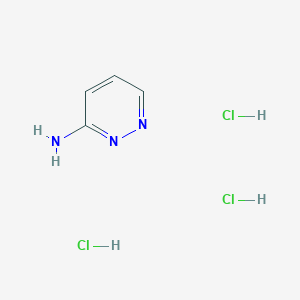
3-Aminopyridazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyridazine trihydrochloride is a chemical compound with the molecular formula C4H6ClN3. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. Pyridazine derivatives, including this compound, are known for their diverse pharmacological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopyridazine trihydrochloride typically involves the reaction of 3,6-dichloropyridazine with ammonia or an amine under specific conditions. One efficient method involves the use of 4-bromo-pyridazine-3,6-dione as a starting material, followed by amination and Pd(0) cross-coupling reactions under microwave irradiation . Another method includes the hydrogenation of 3-amino-6-chloropyridazine in the presence of palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves the use of solvents like ethanol and pentane, and the reaction is typically carried out at controlled temperatures and pressures to ensure the desired product is obtained with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopyridazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine N-oxides.
Reduction: Reduction reactions can convert it to dihydropyridazines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Pyridazine N-oxides.
Reduction: Dihydropyridazines.
Substitution: Various substituted pyridazines depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Aminopyridazine trihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and dyes
Propiedades
Fórmula molecular |
C4H8Cl3N3 |
|---|---|
Peso molecular |
204.48 g/mol |
Nombre IUPAC |
pyridazin-3-amine;trihydrochloride |
InChI |
InChI=1S/C4H5N3.3ClH/c5-4-2-1-3-6-7-4;;;/h1-3H,(H2,5,7);3*1H |
Clave InChI |
RAULFKXSCJZLCR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




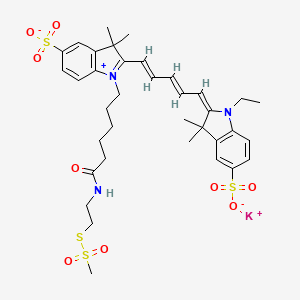
![(1R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13717466.png)
